2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
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Overview
Description
2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[35]nonane-2,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzyl and tert-butyl groups: These groups are introduced through nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[35]nonane-2,7-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-16-12-22(19(25)27-20(2,3)4)11-10-21(16)14-23(15-21)18(24)26-13-17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3 |
InChI Key |
VEQVIIJBXJRHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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